molecular formula C20H20N4O3S B3229407 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1286722-18-6

2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B3229407
CAS No.: 1286722-18-6
M. Wt: 396.5
InChI Key: SMUZIJLFSKFKRD-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

A similar compound, as601245, has been shown to interact with the c-jun nh2-terminal protein kinase (jnk) signal transduction pathway

Mode of Action

It’s known that the nearly orthogonal 2-methoxyphenyl group can disrupt the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks . This disruption could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Given the potential interaction with the jnk pathway , it’s possible that the compound could influence cellular processes such as cell proliferation, differentiation, and apoptosis

Result of Action

Based on the potential interaction with the jnk pathway , it’s possible that the compound could have effects on cellular processes such as cell proliferation, differentiation, and apoptosis.

Action Environment

The release of this substance into the environment can occur from industrial use, such as industrial abrasion processing with a low release rate . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-4-3-5-16-18(13)22-19(28-16)21-17(25)12-23-10-11-24(20(23)26)14-6-8-15(27-2)9-7-14/h3-9H,10-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUZIJLFSKFKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3CCN(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

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